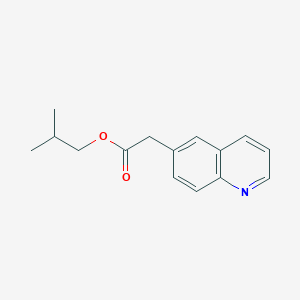

Isobutyl 2-(quinolin-6-yl)acetate

Description

Isobutyl 2-(quinolin-6-yl)acetate is an ester derivative of quinoline-6-acetic acid, characterized by an isobutyl ester group. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-methylpropyl 2-quinolin-6-ylacetate |

InChI |

InChI=1S/C15H17NO2/c1-11(2)10-18-15(17)9-12-5-6-14-13(8-12)4-3-7-16-14/h3-8,11H,9-10H2,1-2H3 |

InChI Key |

VGUWOPDPSIPIEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(quinolin-6-yl)acetate typically involves the esterification of 2-(quinolin-6-yl)acetic acid with isobutyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

2-(quinolin-6-yl)acetic acid+isobutyl alcoholacid catalystIsobutyl 2-(quinolin-6-yl)acetate+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-(quinolin-6-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Isobutyl 2-(quinolin-6-yl)acetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-(quinolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Isobutyl 2-(quinolin-6-yl)acetate with key structural analogs, highlighting molecular formulas, weights, and physical properties:

Key Observations:

Ester Group Impact: Ethyl and methyl esters (e.g., Ethyl 2-(quinolin-6-yl)acetate) exhibit lower molecular weights compared to the hypothetical isobutyl derivative. Ethyl 2-(quinolin-6-yl)acetate has a well-defined melting point (26–27°C) and high boiling point (341°C), suggesting stability under elevated temperatures .

Substituent Effects: Fluorination (e.g., Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate) increases molecular weight and may alter electronic properties, influencing reactivity and binding affinity . Methyl substitution on the quinoline ring (e.g., Methyl 2-(2-methylquinolin-6-yl)acetate) introduces steric hindrance, which could modulate interactions with biological targets .

Biological Activity

Isobutyl 2-(quinolin-6-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving quinoline derivatives. The compound features a quinoline ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

This structure contributes to its interactions with biological targets, particularly in the realm of cancer treatment and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that compounds with a quinoline moiety can act as inhibitors of certain enzymes and receptors involved in disease processes:

- Modulation of RAGE Activity : Quinoline compounds, including this compound, have been shown to modulate the receptor for advanced glycation end products (RAGE), which plays a significant role in inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, leading to apoptosis in cancer cells . This mechanism is crucial for its potential anticancer properties.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to:

- Induce G2/M phase arrest in cancer cells, suggesting its role as a tubulin polymerization inhibitor .

- Exhibit dose-dependent anti-proliferative activity, which is essential for its therapeutic applications in oncology.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in vitro. This effect is likely due to its ability to inhibit RAGE-mediated signaling pathways, which are implicated in chronic inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on SK-LU-1 lung cancer cells. Results showed a significant increase in G2/M phase cell accumulation at concentrations as low as 0.16 μM, indicating strong anti-proliferative properties .

- Inflammation Model : In an experimental model of inflammation, this compound was administered to assess its impact on cytokine levels. The compound demonstrated a marked reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.